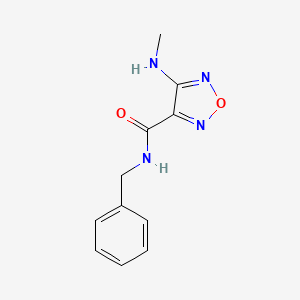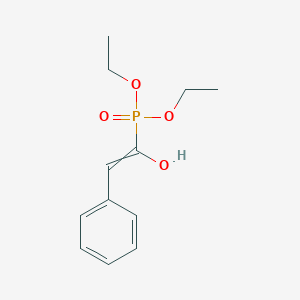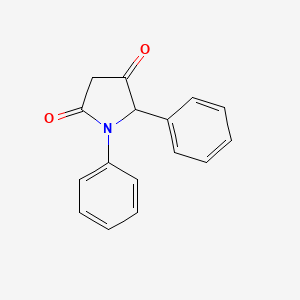
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
N-Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Methylation: The methylamino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and oxadiazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like benzyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position may yield benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It may serve as a probe or ligand in biological studies to understand enzyme interactions or cellular processes.
Industry: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Propiedades
| 82142-69-6 | |
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
N-benzyl-4-(methylamino)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O2/c1-12-10-9(14-17-15-10)11(16)13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,16) |
Clave InChI |
GKZVOCMSGAYMCQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NON=C1C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)



![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)


![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)

